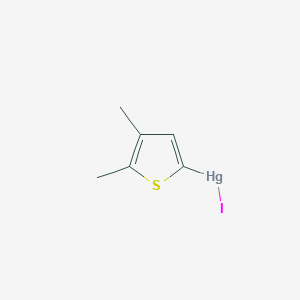
(4,5-Dimethylthiophen-2-yl)(iodo)mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,5-Dimethylthiophen-2-yl)(iodo)mercury is a chemical compound that belongs to the class of organomercury compounds It features a thiophene ring substituted with two methyl groups at positions 4 and 5, an iodine atom, and a mercury atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dimethylthiophen-2-yl)(iodo)mercury typically involves the reaction of 4,5-dimethylthiophene with mercuric iodide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
4,5-Dimethylthiophene+Mercuric Iodide→this compound
The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions. Solvents such as dichloromethane or chloroform are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organomercury compound synthesis can be applied. Industrial production would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring safety measures due to the toxicity of mercury compounds.
Análisis De Reacciones Químicas
Types of Reactions
(4,5-Dimethylthiophen-2-yl)(iodo)mercury can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, leading to the formation of different organomercury compounds.
Oxidation and Reduction Reactions: The mercury center can participate in redox reactions, altering its oxidation state.
Coupling Reactions: The compound can engage in coupling reactions with other aromatic compounds, forming more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium thiolate or potassium cyanide can be used to replace the iodine atom.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organomercury derivatives, while oxidation and reduction reactions can lead to changes in the oxidation state of the mercury atom.
Aplicaciones Científicas De Investigación
(4,5-Dimethylthiophen-2-yl)(iodo)mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: The compound can be used in studies involving mercury’s biological effects and interactions with biomolecules.
Medicine: Research into potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.
Industry: The compound’s unique properties make it useful in material science, particularly in the development of advanced materials and sensors.
Mecanismo De Acción
The mechanism of action of (4,5-Dimethylthiophen-2-yl)(iodo)mercury involves its interaction with various molecular targets. The mercury atom can form strong bonds with sulfur-containing biomolecules, affecting their function. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress pathways. The exact molecular targets and pathways depend on the specific biological context and the concentration of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- (4,5-Dimethylthiophen-2-yl)mercury chloride
- (4,5-Dimethylthiophen-2-yl)mercury bromide
- (4,5-Dimethylthiophen-2-yl)mercury acetate
Uniqueness
(4,5-Dimethylthiophen-2-yl)(iodo)mercury is unique due to the presence of the iodine atom, which can be selectively substituted, allowing for the synthesis of a wide range of derivatives. This versatility makes it a valuable compound in synthetic chemistry and material science.
Propiedades
Número CAS |
143732-39-2 |
|---|---|
Fórmula molecular |
C6H7HgIS |
Peso molecular |
438.68 g/mol |
Nombre IUPAC |
(4,5-dimethylthiophen-2-yl)-iodomercury |
InChI |
InChI=1S/C6H7S.Hg.HI/c1-5-3-4-7-6(5)2;;/h3H,1-2H3;;1H/q;+1;/p-1 |
Clave InChI |
CRIREZKTOOBYDN-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(SC(=C1)[Hg]I)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



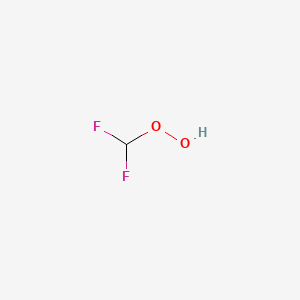
![1H-Imidazole, 1-methyl-2-[(4-methylphenyl)azo]-](/img/structure/B12562260.png)
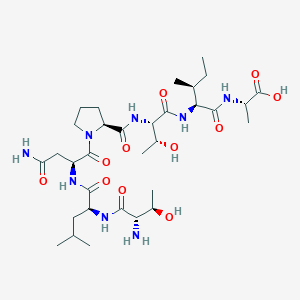


![1,1'-[1,4-Phenylenedi(ethyne-2,1-diyl)]bis[3-fluoro-4-(hexyloxy)benzene]](/img/structure/B12562279.png)
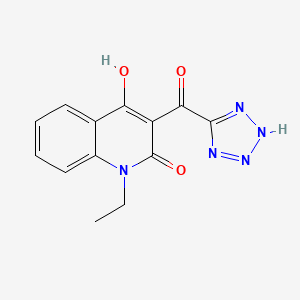
![2,2'-[(E)-Diazenediyl]bis{2-methyl-5-[(oxiran-2-yl)methoxy]pentanenitrile}](/img/structure/B12562299.png)
![[1-[Chloro-(2-chlorophenyl)-diphenyl-lambda5-phosphanyl]-3-methylbut-2-enyl]-triphenylphosphanium;ruthenium](/img/structure/B12562303.png)
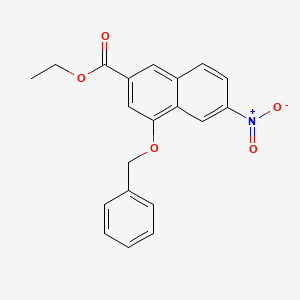

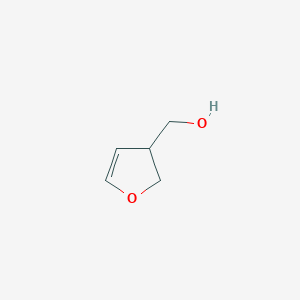
![4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]diphenol](/img/structure/B12562336.png)
